molecular formula C23H28N4O2 B112579 1-Benzoyl-4-[(4-Benzoylpiperazin-1-yl)methyl]piperazin CAS No. 39585-46-1

1-Benzoyl-4-[(4-Benzoylpiperazin-1-yl)methyl]piperazin

Katalognummer: B112579
CAS-Nummer: 39585-46-1
Molekulargewicht: 392.5 g/mol
InChI-Schlüssel: BNWGXLOMAVIEAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzoyl-4-[(4-benzoylpiperazin-1-yl)methyl]piperazine is a chemical compound with the molecular formula C23H28N4O2. It is known for its unique structure, which includes two benzoyl groups attached to a piperazine ring.

Wissenschaftliche Forschungsanwendungen

1-Benzoyl-4-[(4-benzoylpiperazin-1-yl)methyl]piperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

    Medicine: In medicinal chemistry, 1-Benzoyl-4-[(4-benzoylpiperazin-1-yl)methyl]piperazine is explored as a lead compound for developing new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Vorbereitungsmethoden

The synthesis of 1-Benzoyl-4-[(4-benzoylpiperazin-1-yl)methyl]piperazine typically involves the reaction of piperazine with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the nitrogen atoms of the piperazine ring attack the carbonyl carbon of the benzoyl chloride, resulting in the formation of the desired product. The reaction conditions often include an inert atmosphere and controlled temperature to ensure high yield and purity .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can further enhance the production process.

Analyse Chemischer Reaktionen

1-Benzoyl-4-[(4-benzoylpiperazin-1-yl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the reduction of the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl groups, where nucleophiles such as amines or thiols replace the benzoyl group, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Wirkmechanismus

The mechanism of action of 1-Benzoyl-4-[(4-benzoylpiperazin-1-yl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl groups and piperazine ring play a crucial role in binding to these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes .

Vergleich Mit ähnlichen Verbindungen

1-Benzoyl-4-[(4-benzoylpiperazin-1-yl)methyl]piperazine can be compared with other similar compounds, such as:

    1,4-Dibenzoylpiperazine: This compound has a similar structure but lacks the additional benzoyl group attached to the piperazine ring.

    1-(4-Benzoylpiperazin-1-yl)propan-1-one:

The uniqueness of 1-Benzoyl-4-[(4-benzoylpiperazin-1-yl)methyl]piperazine lies in its dual benzoyl groups, which enhance its ability to participate in various chemical reactions and interact with multiple molecular targets, making it a versatile compound for research and industrial applications .

Eigenschaften

IUPAC Name

[4-[(4-benzoylpiperazin-1-yl)methyl]piperazin-1-yl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2/c28-22(20-7-3-1-4-8-20)26-15-11-24(12-16-26)19-25-13-17-27(18-14-25)23(29)21-9-5-2-6-10-21/h1-10H,11-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWGXLOMAVIEAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CN2CCN(CC2)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.